molecular formula C7H4Br2FNO2 B14002769 1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene

1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene

Cat. No.: B14002769
M. Wt: 312.92 g/mol
InChI Key: RXJKMTDHGLWWKF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-3-methyl-5-nitrobenzene, followed by further bromination to achieve the desired product. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The final product is often purified through recrystallization or column chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-fluoro-3-methyl-5-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methyl) influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

IUPAC Name

1,4-dibromo-2-fluoro-3-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4Br2FNO2/c1-3-6(9)5(11(12)13)2-4(8)7(3)10/h2H,1H3

InChI Key

RXJKMTDHGLWWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])Br

Origin of Product

United States

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